molecular formula C11H14N2O6 B3858305 2-(4-Nitroanilino)oxane-3,4,5-triol

2-(4-Nitroanilino)oxane-3,4,5-triol

Cat. No.: B3858305
M. Wt: 270.24 g/mol
InChI Key: VNKDLWYBNIBMEY-UHFFFAOYSA-N
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Description

2-(4-Nitroanilino)oxane-3,4,5-triol is a nitroaniline-substituted oxane derivative characterized by a six-membered oxane (tetrahydropyran) ring with hydroxyl groups at positions 3, 4, and 5, and a 4-nitroanilino group at position 2. This compound class is notable for its functionalized oxane backbone, which enables diverse biological interactions, including hydrogen bonding and receptor binding, influenced by substituents like nitro groups.

Properties

IUPAC Name

2-(4-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-1-3-7(4-2-6)13(17)18/h1-4,8-12,14-16H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKDLWYBNIBMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitroanilino)oxane-3,4,5-triol typically involves the nitration of aniline derivatives followed by the formation of the oxane ring. One common method includes the reaction of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then further reacted to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitroanilino)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require acidic or basic conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted oxane derivatives and esterified products.

Scientific Research Applications

2-(4-Nitroanilino)oxane-3,4,5-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitroanilino)oxane-3,4,5-triol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitroaniline (C₆H₆N₂O₂)

Molecular Formula: C₆H₆N₂O₂ Molecular Weight: 138.12 g/mol Functional Groups: Nitro (-NO₂), aniline (-NH₂) Key Properties:

  • Primarily used as a reference standard in environmental analysis due to its stability and detectability.
  • Lacks the oxane triol backbone, resulting in lower molecular complexity and reduced hydrogen-bonding capacity compared to 2-(4-Nitroanilino)oxane-3,4,5-triol.
  • Limited biological activity due to its small size and lack of hydroxyl groups.

(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(4-Nitrophenyl)methoxy]oxane-3,4,5-triol

Molecular Formula: C₁₃H₁₇NO₈ Molecular Weight: 315.28 g/mol Functional Groups: Nitrophenyl methoxy (-OCH₂C₆H₄NO₂), hydroxymethyl (-CH₂OH), oxane triol Key Properties:

  • Exhibits antimicrobial and antioxidant activities, attributed to its nitrophenyl methoxy group and hydroxyl-rich structure.
  • Used in drug delivery systems and biosensor development due to its glycoside-like stability.

Comparison: While both compounds share an oxane triol backbone, this compound replaces the nitrophenyl methoxy group with a nitroanilino group. The amine group may enhance interactions with biological targets, such as enzymes or receptors, compared to the ether-linked compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Activities
This compound (hypothetical) C₁₁H₁₄N₂O₆ 294.24 Nitroanilino, oxane triol Potential antimicrobial, drug delivery (inferred)
4-Nitroaniline C₆H₆N₂O₂ 138.12 Nitro, aniline Environmental analysis standard
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol C₁₃H₁₇NO₈ 315.28 Nitrophenyl methoxy, oxane triol Antimicrobial, antioxidant

Research Findings and Implications

  • Drug Delivery: The nitroanilino group may improve cellular uptake compared to methoxy-linked derivatives due to enhanced membrane permeability.
  • Analytical Detection: Unlike 4-nitroaniline, which is used as a standard, the larger size of this compound may require advanced chromatographic methods (e.g., HPLC with QbD principles as in ) for quantification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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